molecular formula C14H19NO B13167796 1-Benzyl-4,5-dimethylpiperidin-3-one

1-Benzyl-4,5-dimethylpiperidin-3-one

Cat. No.: B13167796
M. Wt: 217.31 g/mol
InChI Key: XAROUNQNJBQCKU-UHFFFAOYSA-N
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Description

1-Benzyl-4,5-dimethylpiperidin-3-one is an organic compound with the molecular formula C14H19NO It is a piperidinone derivative, characterized by the presence of a benzyl group attached to the nitrogen atom and two methyl groups at the 4 and 5 positions of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4,5-dimethylpiperidin-3-one can be synthesized through the benzylation of 4,5-dimethylpiperidin-3-one. The starting material, 4,5-dimethylpiperidin-3-one, can be prepared by the reaction of dimethylpiperidine with acetic anhydride . The benzylation process typically involves the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4,5-dimethylpiperidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted piperidinones depending on the reagents used.

Scientific Research Applications

1-Benzyl-4,5-dimethylpiperidin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Benzyl-4,5-dimethylpiperidin-3-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors in the central nervous system. The benzyl group may enhance the compound’s ability to cross the blood-brain barrier, making it a potential candidate for neurological research .

Comparison with Similar Compounds

  • 1-Benzyl-3,3-dimethylpiperidin-4-one
  • 1-Benzyl-N,4-dimethylpiperidin-3-amine
  • 1-Benzyl-4-methylpiperidin-3-one

Uniqueness: 1-Benzyl-4,5-dimethylpiperidin-3-one is unique due to the specific positioning of the methyl groups at the 4 and 5 positions, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds .

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

1-benzyl-4,5-dimethylpiperidin-3-one

InChI

InChI=1S/C14H19NO/c1-11-8-15(10-14(16)12(11)2)9-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3

InChI Key

XAROUNQNJBQCKU-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(=O)C1C)CC2=CC=CC=C2

Origin of Product

United States

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